molecular formula C18H19N3O B12171344 4-(1-methyl-1H-indol-3-yl)-N-(pyridin-2-yl)butanamide

4-(1-methyl-1H-indol-3-yl)-N-(pyridin-2-yl)butanamide

Cat. No.: B12171344
M. Wt: 293.4 g/mol
InChI Key: XTXSIFNENNAMRV-UHFFFAOYSA-N
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Description

4-(1-methyl-1H-indol-3-yl)-N-(pyridin-2-yl)butanamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features an indole ring substituted with a methyl group and a butanamide chain linked to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-methyl-1H-indol-3-yl)-N-(pyridin-2-yl)butanamide typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Methylation: The indole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Butanamide Chain Attachment: The butanamide chain is introduced through an amide coupling reaction, where the indole derivative reacts with a butanoic acid derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Pyridine Ring Attachment: Finally, the pyridine ring is attached through a nucleophilic substitution reaction, where the butanamide derivative reacts with a pyridine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(1-methyl-1H-indol-3-yl)-N-(pyridin-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution with sodium hydride in DMF (dimethylformamide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(1-methyl-1H-indol-3-yl)-N-(pyridin-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

    4-(1-methyl-1H-indol-3-yl)-N-(pyridin-2-yl)butanamide: shares structural similarities with other indole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. Its combination of an indole ring, a pyridine ring, and a butanamide chain makes it a versatile scaffold for drug development and other applications.

Properties

Molecular Formula

C18H19N3O

Molecular Weight

293.4 g/mol

IUPAC Name

4-(1-methylindol-3-yl)-N-pyridin-2-ylbutanamide

InChI

InChI=1S/C18H19N3O/c1-21-13-14(15-8-2-3-9-16(15)21)7-6-11-18(22)20-17-10-4-5-12-19-17/h2-5,8-10,12-13H,6-7,11H2,1H3,(H,19,20,22)

InChI Key

XTXSIFNENNAMRV-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CCCC(=O)NC3=CC=CC=N3

Origin of Product

United States

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